molecular formula C14H14N2O4S B11992333 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester

6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester

Cat. No.: B11992333
M. Wt: 306.34 g/mol
InChI Key: BCWUHQKHKURBFS-UHFFFAOYSA-N
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Description

6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is a complex organic compound with the molecular formula C14H14N2O4S. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea.

    Coupling of the Benzo[1,3]dioxole and Pyrimidine Moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final ester compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The benzo[1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzo(1,3)dioxol-5-ylmethylene-malonate
  • 6-(2-Hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
  • 4-Benzo(1,3)dioxol-5-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Uniqueness

6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is unique due to its combination of a benzo[1,3]dioxole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-2-18-13(17)9-6-15-14(21)16-12(9)8-3-4-10-11(5-8)20-7-19-10/h3-6,12H,2,7H2,1H3,(H2,15,16,21)

InChI Key

BCWUHQKHKURBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=S)NC1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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